

Application Notes and Protocols for Studying Glycemic Control with D-Psicose

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Compound of Interest

Compound Name: *D-Psicose-d*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-Psicose, a rare sugar, in the investigation of glycemic control. The information compiled from various studies highlights its potential as a therapeutic agent for managing hyperglycemia and type 2 diabetes. Detailed protocols for key experiments are provided to facilitate further research in this area.

Introduction

D-Psicose (also known as D-allulose) is a C-3 epimer of D-fructose and is recognized for its low-calorie sweetness.[1][2] Accumulating evidence from both animal and human studies suggests that D-Psicose possesses significant anti-hyperglycemic and anti-diabetic properties. [1][3][4] Its mechanisms of action are multifaceted, involving the inhibition of intestinal carbohydrate-digesting enzymes, enhancement of hepatic glucose uptake, and preservation of pancreatic β -cell function.[1][5][6][7] These characteristics make D-Psicose a compelling subject for research in glycemic control and the development of novel anti-diabetic therapies.

Mechanisms of Action in Glycemic Control

D-Psicose exerts its effects on blood glucose regulation through several key mechanisms:

- **Inhibition of Intestinal α -Glucosidases:** D-Psicose has been shown to potently inhibit intestinal sucrase and maltase activities.[6][8] This action delays carbohydrate digestion and subsequently suppresses the rapid increase in postprandial blood glucose levels.[6]

- **Enhancement of Hepatic Glucokinase Activity:** In the liver, D-Psicose promotes the translocation of glucokinase from the nucleus to the cytoplasm.[\[5\]](#)[\[9\]](#) This enhances the enzyme's activity, leading to increased glucose uptake and glycogen synthesis, thereby lowering blood glucose.[\[5\]](#)[\[9\]](#)
- **Preservation of Pancreatic β -Cell Function:** Studies in animal models of type 2 diabetes have demonstrated that D-Psicose can protect pancreatic β -islets from damage.[\[5\]](#)[\[7\]](#)[\[10\]](#) This preservation of β -cell function helps maintain insulin secretion and improves insulin resistance.[\[5\]](#)[\[7\]](#)
- **Modulation of Gut Microbiota:** Emerging research suggests that D-Psicose may influence the composition of gut microbiota, which is known to play a role in host glycemic control.[\[11\]](#)[\[12\]](#)
- **Potential SGLT1 Inhibition:** While the primary mechanisms are well-documented, there is ongoing research into other potential pathways, including the inhibition of sodium-glucose cotransporter 1 (SGLT1) in the intestine, which would further reduce glucose absorption.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from various studies investigating the effects of D-Psicose on glycemic control.

Table 1: Effect of D-Psicose on Blood Glucose Levels in Animal Models

Animal Model	D-Psicose Dose	Duration	Key Findings	Reference
Otsuka Long-Evans Tokushima Fatty (OLETF) rats	5% in drinking water	13 weeks	Significantly reduced blood glucose and insulin levels during an oral glucose tolerance test (OGTT).	[5]
C57BL/6J db/db mice	200 mg/kg body weight (oral)	28 days	Maintained initial blood glucose levels (276-305 mg/dL), while control groups showed a 2-fold increase. Significantly improved glucose tolerance.	[3]
Otsuka Long-Evans Tokushima Fatty (OLETF) rats	5% in drinking water	Up to 60 weeks	Prevented the progression of type 2 diabetes by maintaining normal blood glucose levels and decreasing HbA1c.	[16]
Wistar rats	0.2 g/kg with carbohydrate load	Acute	Significantly inhibited the increase in plasma glucose after sucrose or	[6]

maltose
ingestion.

Table 2: Effect of D-Psicose on Blood Glucose Levels in Humans

Study Population	D-Psicose Dose	Study Design	Key Findings	Reference
26 subjects (including borderline diabetics)	5 g in tea with a meal	Randomized, double-blind, placebo-controlled crossover	Blood glucose was significantly lower at 30 and 60 minutes post-meal. The area under the curve for glucose was also significantly decreased.	[17]
Healthy subjects	5 g with various confections	Crossover	Significantly lower increases in blood glucose concentration after ingestion of marshmallows, fried cookies, and chocolate with D-Psicose.	[18]
Healthy adults	5-10 g with 50 g sucrose	Prospective, randomized, crossover	Adding 5-10 g of D-allulose to 50 g of sugar was sufficient to reduce postprandial glycemia.	[19]

Experimental Protocols

Protocol 1: In Vivo Evaluation of D-Psicose on Postprandial Glycemia in a Rat Model

Objective: To assess the effect of D-Psicose on the glycemic response to a carbohydrate load in rats.

Materials:

- Male Wistar rats (6 months old)
- D-Psicose
- Sucrose, Maltose, or Soluble Starch
- Oral gavage needles
- Blood collection supplies (tail vein)
- Plasma glucose determination kit

Procedure:

- Fast rats overnight for 12 hours before the experiment.
- Randomly divide the rats into experimental groups (e.g., control, D-Psicose + sucrose, D-fructose + sucrose).
- Prepare the oral gavage solutions. For the treatment group, administer 2 g/kg of a carbohydrate (sucrose, maltose, or starch) along with 0.2 g/kg of D-Psicose. For the control group, administer the carbohydrate with an equivalent dose of D-fructose or water.
- Collect blood from the tail vein at baseline (0 minutes) and at 30, 60, 90, and 120 minutes after the oral gavage.
- Determine the plasma glucose concentration using a suitable glucose assay kit.
- Analyze the data by comparing the plasma glucose levels and the area under the curve (AUC) between the different groups.

Source: Adapted from Matsuo & Izumori, 2009.[6]

Protocol 2: Long-Term Evaluation of D-Psicose on Glycemic Control in a Type 2 Diabetes Rat Model

Objective: To investigate the long-term effects of D-Psicose on the development and progression of type 2 diabetes in OLETF rats.

Materials:

- Otsuka Long-Evans Tokushima Fatty (OLETF) rats (6 weeks old)
- Long-Evans Tokushima Otsuka (LETO) rats (as non-diabetic controls)
- D-Psicose
- Standard rat chow
- Drinking water bottles
- Equipment for measuring body weight, blood glucose, and plasma insulin

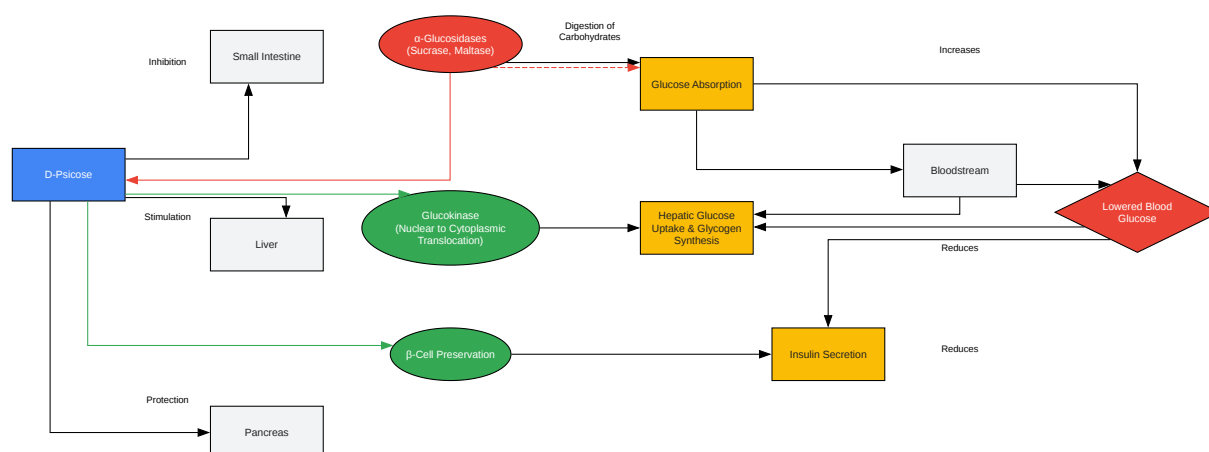
Procedure:

- Divide the OLETF rats into two groups: a control group receiving regular drinking water and a treatment group receiving 5% D-Psicose dissolved in their drinking water. The LETO rats will serve as a healthy control group and receive regular drinking water.
- Provide all rats with ad libitum access to standard rat chow and their respective drinking solutions for the duration of the study (e.g., up to 60 weeks).
- Measure body weight weekly.
- Periodically measure fasting and postprandial blood glucose levels.
- At the end of the study, collect blood for plasma insulin measurement.
- Perform an oral glucose tolerance test (OGTT) to assess insulin sensitivity.

- At sacrifice, collect pancreas, liver, and adipose tissues for histological and immunohistochemical analysis (e.g., H&E staining, insulin staining, Oil Red O staining).

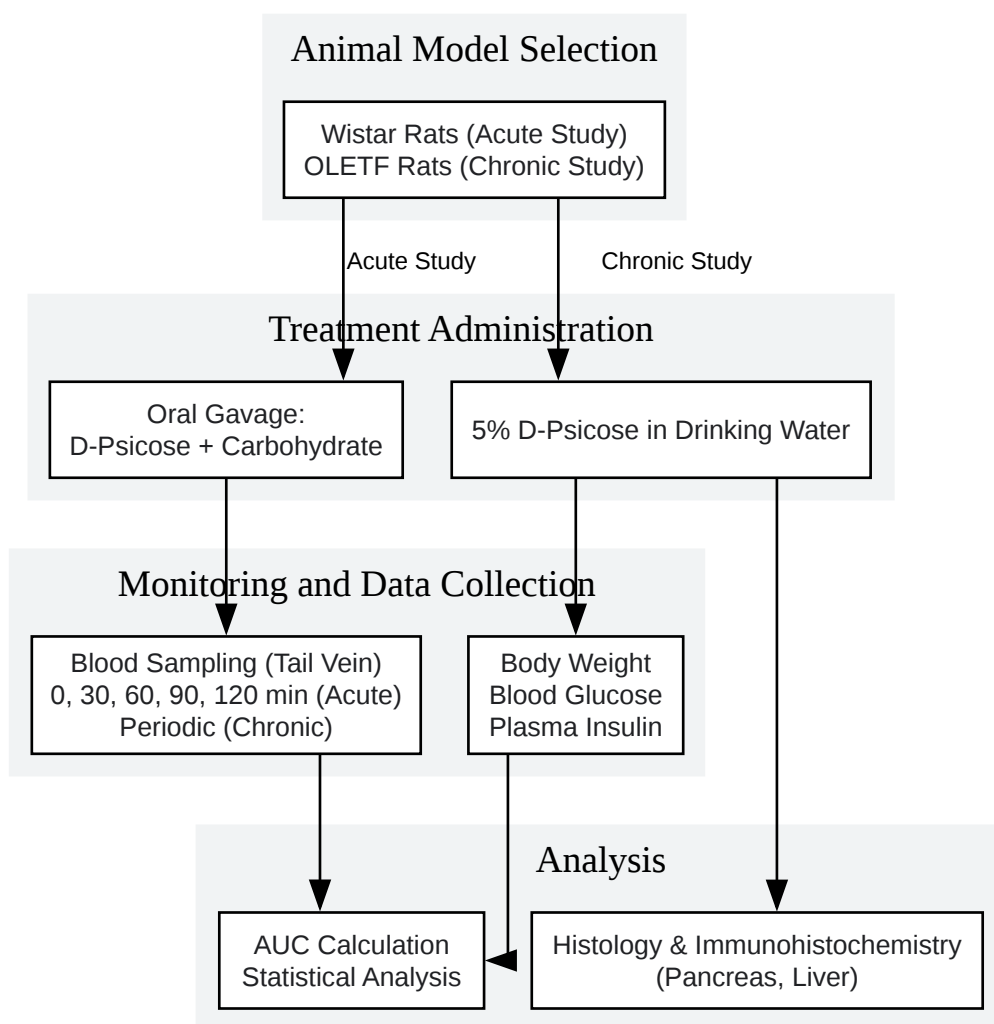
Source: Adapted from Hossain et al., 2015.[16]

Visualizations



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Caption: D-Psicose mechanisms for glycemic control.



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Caption: General experimental workflow for D-Psicose studies.

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